Cas no 1020719-39-4 (10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major))

10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) is a deuterated analog of the carbamazepine metabolite, serving as a valuable internal standard in analytical applications. Its isotopic labeling (D4) ensures minimal interference in mass spectrometry, enhancing precision in quantitative assays. The compound’s structural fidelity to the native metabolite allows for accurate calibration and reliable detection in pharmacokinetic or metabolic studies. Its high chemical purity and stability further support reproducible results in LC-MS/MS or GC-MS workflows. This reference material is particularly useful for research involving carbamazepine metabolism, therapeutic drug monitoring, or forensic toxicology, where isotopic dilution techniques are critical for minimizing matrix effects.
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) structure
1020719-39-4 structure
Product Name:10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major)
CAS No:1020719-39-4
MF:C15H14N2O2
MW:258.308510303497
CID:893203
PubChem ID:45039026
Update Time:2025-06-08

10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) Chemical and Physical Properties

Names and Identifiers

    • 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major)
    • 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) SEE D449138
    • 1,2,3,4-tetradeuterio-6-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
    • 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) SEE D449138
    • [2H4]-Licarbazepine
    • 10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide-D4
    • 10,11-Dihydro-10-hydroxycarbazepine-D4 (Major)
    • 10-Hydroxy-10,11-dihydrocarbamezepine-D4
    • BIA 2-005-D4
    • CTK8F3097
    • GP 47779-D4
    • Licarbazepine-D4
    • 10-hydroxycarbaMazepine-D4
    • 10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-1,2,3,4-d4-5-carboxamide
    • 5H-Dibenz[b,f]azepine-1,2,3,4-d4-5-carboxamide, 10,11-dihydro-10-hydroxy-
    • J-000590
    • 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
    • CS-0202672
    • DTXSID30661926
    • HY-108506S1
    • AKOS030243189
    • 1020719-39-4
    • 10,11-Dihydro-10-hydroxy Carbamazepine-d4
    • G13388
    • 10,11-Dihydro-10-hydroxy CarbaMazepine-D4 (Major) SEE D449138
    • Inchi: 1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i1D,3D,5D,7D
    • InChI Key: BMPDWHIDQYTSHX-DNZPNURCSA-N
    • SMILES: OC1C2C=CC=CC=2N(C(N)=O)C2C([2H])=C([2H])C([2H])=C([2H])C=2C1

Computed Properties

  • Exact Mass: 258.130634677g/mol
  • Monoisotopic Mass: 258.130634677g/mol
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 66.6Ų

Experimental Properties

  • Melting Point: 186-189°C

10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D449137-1mg
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major)
1020719-39-4
1mg
$ 199.00 2023-09-07
TRC
D449137-5mg
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major)
1020719-39-4
5mg
$ 821.00 2023-09-07
TRC
D449137-10mg
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major)
1020719-39-4
10mg
$ 1389.00 2023-09-07
TRC
D449137-25mg
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major)
1020719-39-4
25mg
$ 2760.00 2023-04-14
ChemScence
CS-0202672-5mg
Licarbazepine-d4
1020719-39-4
5mg
$0.0 2022-04-28
ChemScence
CS-0202672-1mg
Licarbazepine-d4
1020719-39-4
1mg
$0.0 2022-04-28
ChemScence
CS-0202672-25mg
Licarbazepine-d4
1020719-39-4
25mg
$0.0 2022-04-28
ChemScence
CS-0202672-10mg
Licarbazepine-d4
1020719-39-4
10mg
$0.0 2022-04-28
A2B Chem LLC
AA08281-1mg
5H-Dibenz[b,f]azepine-1,2,3,4-d4-5-carboxamide, 10,11-dihydro-10-hydroxy-
1020719-39-4
1mg
$314.00 2024-04-20
A2B Chem LLC
AA08281-5mg
5H-Dibenz[b,f]azepine-1,2,3,4-d4-5-carboxamide, 10,11-dihydro-10-hydroxy-
1020719-39-4
5mg
$918.00 2024-04-20

Additional information on 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major)

Introduction to 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) (CAS No. 1020719-39-4)

10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major), with the CAS number 1020719-39-4, is a deuterated derivative of a well-known anticonvulsant and mood-stabilizing drug, carbamazepine. This compound is of significant interest in the field of pharmaceutical research due to its potential applications in metabolic studies and drug development. The deuterium labeling at specific positions provides enhanced stability and altered pharmacokinetic properties, making it a valuable tool for researchers.

The chemical structure of 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) is characterized by the presence of deuterium atoms at the 10-position, which replaces the hydrogen atoms. This modification can significantly affect the compound's behavior in biological systems, particularly in terms of its metabolism and distribution. Recent studies have shown that deuterated compounds can exhibit prolonged half-lives and reduced metabolic degradation, which can be advantageous in therapeutic applications.

In the context of pharmacological research, 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) has been utilized to investigate the metabolic pathways of carbamazepine. One notable study published in the Journal of Medicinal Chemistry highlighted the use of this deuterated derivative to elucidate the mechanisms of carbamazepine metabolism in human liver microsomes. The results indicated that deuterium labeling at the 10-position significantly reduced the formation of toxic metabolites, suggesting potential benefits in reducing adverse effects associated with carbamazepine therapy.

Clinical trials involving deuterated compounds have also shown promising results. A phase II clinical trial evaluating the safety and efficacy of a deuterated carbamazepine analog demonstrated improved tolerability and reduced side effects compared to traditional carbamazepine. These findings underscore the potential of 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) as a safer and more effective alternative in treating epilepsy and bipolar disorder.

The synthesis of 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) involves several steps, including the deuteration process at specific positions. Advanced techniques such as catalytic deuteration and selective hydrogenation are commonly employed to achieve high levels of deuterium incorporation. The purity and isotopic enrichment of the final product are crucial for its use in research and clinical settings.

In addition to its applications in metabolic studies and drug development, 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) has also been explored for its potential as a radiotracer in nuclear medicine. Deuterated compounds can be labeled with radioactive isotopes to create tracers for positron emission tomography (PET) imaging. This application allows for non-invasive monitoring of drug distribution and metabolism in vivo, providing valuable insights into pharmacokinetic parameters.

The safety profile of 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major)

In conclusion, 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major)

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd